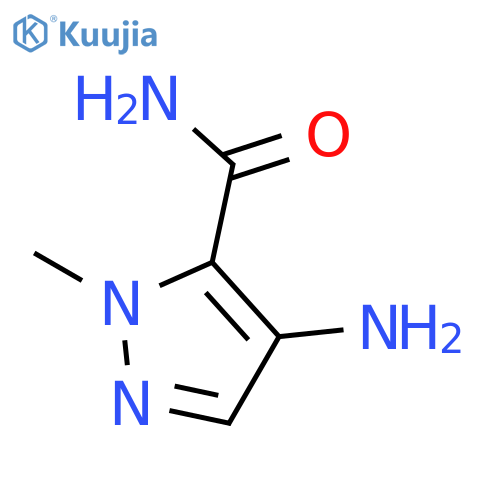Cas no 92534-73-1 (4-Amino-1-methyl-1H-pyrazole-5-carboxamide)

92534-73-1 structure
商品名:4-Amino-1-methyl-1H-pyrazole-5-carboxamide
4-Amino-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide
- 4-amino-1-methyl-1H-pyrazole-5-carboxamide(SALTDATA: FREE)
- QGURFMMGHWBSEV-UHFFFAOYSA-N
- AS-36552
- SCHEMBL2099625
- EN300-110134
- BB 0259826
- DTXSID70424496
- 4-Amino-2-methyl-2H-pyrazole-3-carboxamide
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid amide
- 92534-73-1
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide, AldrichCPR
- AKOS000305041
- CS-0094671
- 4-amino-2-methyl-2h-pyrazole-3-carboxylic acidamide
- 4-amino-2-methylpyrazole-3-carboxamide
- FT-0677927
- MFCD00464001
- STK315319
- ALBB-009800
- BBL039385
-
- MDL: MFCD00464001
- インチ: InChI=1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10)
- InChIKey: QGURFMMGHWBSEV-UHFFFAOYSA-N
- ほほえんだ: CN1C(=C(C=N1)N)C(=O)N
計算された属性
- せいみつぶんしりょう: 140.06981089g/mol
- どういたいしつりょう: 140.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
4-Amino-1-methyl-1H-pyrazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275420-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95+% | 5g |
$1888 | 2021-08-18 | |
| Enamine | EN300-110134-5.0g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
$638.0 | 2023-06-10 | |
| Enamine | EN300-110134-0.25g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 0.25g |
$115.0 | 2023-10-27 | |
| abcr | AB265853-5 g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide, 95%; . |
92534-73-1 | 95% | 5g |
€666.80 | 2022-03-03 | |
| Enamine | EN300-110134-0.05g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 0.05g |
$55.0 | 2023-10-27 | |
| TRC | A618253-250mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 250mg |
$ 161.00 | 2023-04-19 | ||
| Alichem | A049004919-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
$869.32 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165311-100mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95+% | 100mg |
¥532.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX0768-500mg |
4-amino-2-methyl-pyrazole-3-carboxamide |
92534-73-1 | 95% | 500mg |
¥670.0 | 2024-04-16 | |
| 1PlusChem | 1P006HKL-100mg |
1H-Pyrazole-5-carboxamide, 4-amino-1-methyl- |
92534-73-1 | 95% | 100mg |
$105.00 | 2025-02-21 |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
92534-73-1 (4-Amino-1-methyl-1H-pyrazole-5-carboxamide) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 4964-69-6(5-Chloroquinaldine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
